Cas no 1451390-41-2 ((3R,4R)-3-methyltetrahydropyran-4-amine)

(3R,4R)-3-methyltetrahydropyran-4-amine 化学的及び物理的性質
名前と識別子
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- (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
- (3R,4R)-3-methyloxan-4-amine
- CIS-3-METHYL-4-AMINOTETRAHYDROPYRAN
- TRANS-3-METHYL-4-AMINOTETRAHYDROPYRAN
- 8239AE
- SB12995
- (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine
- (3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine
- (3R,4R)-3-methyltetrahydropyran-4-amine
-
- MDL: MFCD19215179
- インチ: 1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
- InChIKey: WFVKNHIDEGYGPD-NTSWFWBYSA-N
- SMILES: O1CC[C@H]([C@@H](C)C1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- トポロジー分子極性表面積: 35.2
- XLogP3: 0.1
(3R,4R)-3-methyltetrahydropyran-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005053-5g |
(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |
1451390-41-2 | 95% | 5g |
$8955 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005053-100mg |
(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |
1451390-41-2 | 95% | 100mg |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-100mg |
(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |
1451390-41-2 | 96% | 100mg |
2374.52CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08360-500MG |
(3R,4R)-3-methyltetrahydropyran-4-amine |
1451390-41-2 | 95% | 500MG |
¥ 3,841.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08360-5G |
(3R,4R)-3-methyltetrahydropyran-4-amine |
1451390-41-2 | 95% | 5g |
¥ 17,285.00 | 2023-04-05 | |
Chemenu | CM534719-1g |
(3R,4R)-3-Methyltetrahydro-2H-pyran-4-amine |
1451390-41-2 | 95%+ | 1g |
$2660 | 2023-01-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-500mg |
(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |
1451390-41-2 | 96% | 500mg |
7123.56CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-100mg |
(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |
1451390-41-2 | 96% | 100mg |
¥5228.88 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-250mg |
(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |
1451390-41-2 | 96% | 250mg |
¥6977.66 | 2025-01-21 | |
Ambeed | A758692-1g |
(3R,4R)-3-MEthyltetrahydro-2h-pyran-4-amine |
1451390-41-2 | 98% | 1g |
$1175.0 | 2024-08-03 |
(3R,4R)-3-methyltetrahydropyran-4-amine 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
(3R,4R)-3-methyltetrahydropyran-4-amineに関する追加情報
Introduction to (3R,4R)-3-methyltetrahydropyran-4-amine and Its Significance in Modern Chemical Research
(3R,4R)-3-methyltetrahydropyran-4-amine, with the CAS number 1451390-41-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex tetrahydropyran ring structure and specific stereochemistry, has garnered attention due to its potential applications in drug development and synthetic chemistry. The unique arrangement of its substituents and the rigid conformation of the tetrahydropyran ring make it a valuable scaffold for designing novel bioactive molecules.
The stereochemistry of (3R,4R)-3-methyltetrahydropyran-4-amine is particularly noteworthy, as the precise configuration of its chiral centers can greatly influence its biological activity. In recent years, advancements in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure forms of this compound, which is crucial for evaluating its pharmacological properties. The development of innovative synthetic routes has not only improved yield but also reduced costs, making it more accessible for large-scale applications.
Recent studies have highlighted the role of tetrahydropyran derivatives in various biological processes. The< strong>tetrahydropyran ring itself is a common motif in natural products and pharmaceuticals, known for its ability to mimic the flexibility of cyclohexane while maintaining specific spatial orientations. This structural feature makes it an ideal candidate for interacting with biological targets such as enzymes and receptors. Specifically, (3R,4R)-3-methyltetrahydropyran-4-amine has been investigated for its potential as a ligand in the development of drugs targeting neurological disorders.
In the realm of drug discovery, the< strong>amine functional group present in this compound plays a critical role in modulating biological activity. Amines are well-known for their ability to form hydrogen bonds and participate in salt formation, which can enhance binding affinity to biological targets. The incorporation of this functional group into the< strong>tetrahydropyran scaffold provides a versatile platform for further derivatization, allowing researchers to fine-tune the properties of the molecule for specific applications.
The synthesis of< strong>(3R,4R)-3-methyltetrahydropyran-4-amine involves several key steps that highlight modern advancements in organic chemistry. One notable approach utilizes transition metal-catalyzed reactions to construct the tetrahydropyran ring with high enantioselectivity. These methods often employ chiral auxiliaries or catalysts that facilitate the formation of the desired stereochemistry without requiring harsh conditions or excessive purification steps. Such innovations have significantly enhanced the efficiency and scalability of producing this compound.
Furthermore, computational studies have played a crucial role in understanding the structural and electronic properties of< strong>(3R,4R)-3-methyltetrahydropyran-4-amine. Molecular modeling techniques allow researchers to predict how this molecule interacts with biological targets at an atomic level. This information is invaluable for designing modified versions of the compound that exhibit improved efficacy or reduced side effects. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and bring new therapeutic agents to market more quickly.
The potential applications of< strong>(3R,4R)-3-methyltetrahydropyran-4-amine extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for materials science applications, such as liquid crystals or polymer additives. The ability to fine-tune its properties through derivatization opens up possibilities for creating novel materials with tailored characteristics. This interdisciplinary approach underscores the versatility of this compound and its relevance across multiple scientific domains.
In conclusion, (3R,4R)-3-methyltetrahydropyran-4-amine represents a significant advancement in chemical research due to its complex structure and potential applications. The precise stereochemistry and functional groups present in this molecule make it an attractive scaffold for drug development and materials science. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the accessibility and utility of this compound are expected to grow even further. Its study not only contributes to our understanding of molecular interactions but also paves the way for innovative solutions in medicine and materials science.
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